molecular formula C19H23BN2O4 B595545 Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate CAS No. 1218790-32-9

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Cat. No.: B595545
CAS No.: 1218790-32-9
M. Wt: 354.213
InChI Key: ZNTOHEZTSVNZCA-UHFFFAOYSA-N
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Description

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS: 1218790-32-9) is a boronic ester derivative featuring a pyridine core substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and at the 2-position with a benzyl carbamate moiety. Its molecular formula is C₁₉H₂₃BN₂O₄ (MW: 354.22) . This compound is widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems in pharmaceuticals and materials science .

Properties

IUPAC Name

benzyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)15-10-11-16(21-12-15)22-17(23)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTOHEZTSVNZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682314
Record name Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-32-9
Record name Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Halogenation of Pyridine

A 2-amino-5-halopyridine derivative (e.g., 5-bromo-2-aminopyridine) is prepared via electrophilic substitution. Halogenation typically employs N-bromosuccinimide (NBS) or iodine monochloride in acetic acid, yielding 5-bromo-2-aminopyridine.

Step 2: Borylation via Miyaura Reaction

The halogenated intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂). Key conditions:

  • Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

  • Base : Potassium acetate (3 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO) or 1,4-dioxane

  • Temperature : 80–90°C

  • Yield : 85–95%.

Example :
5-Bromo-2-aminopyridine (1.0 equiv), B₂pin₂ (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in DMSO at 80°C for 3 hours yielded 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-aminopyridine.

Step 3: Carbamate Formation

The amine group is protected using benzyl chloroformate (Cbz-Cl) under basic conditions:

  • Reagents : Benzyl chloroformate (1.2 equiv), triethylamine (3.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 20–25°C

  • Yield : >90%.

Mechanism :
R-NH2+Cbz-ClEt3NR-NH-Cbz+HCl\text{R-NH}_2 + \text{Cbz-Cl} \xrightarrow{\text{Et}_3\text{N}} \text{R-NH-Cbz} + \text{HCl}

Direct Suzuki Coupling of Prefunctionalized Intermediates

This one-pot approach couples a boronate-containing fragment with a carbamate-protected pyridine halide.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (2–5 mol%)

  • Base : Na₂CO₃ or K₃PO₄ (2.5 equiv)

  • Solvent : Toluene/EtOH (2:1) or 1,4-dioxane/H₂O

  • Temperature : 80–120°C

  • Yield : 75–93%.

Example :
Benzyl (5-bromopyridin-2-yl)carbamate (1.0 equiv) and B₂pin₂ (1.1 equiv) with PdCl₂(dppf) (0.05 equiv) in toluene/EtOH at 80°C for 4.5 hours afforded the target compound in 93% yield.

Protection-Borylation Tandem Strategy

A streamlined method combining amine protection and borylation in a single reaction sequence.

Procedure :

  • In situ Protection : 2-Amino-5-iodopyridine is treated with benzyl chloroformate and triethylamine in DCM.

  • Borylation : Without isolation, the intermediate reacts with B₂pin₂ and Pd(dppf)Cl₂ in DMSO at 80°C.

Advantages :

  • Eliminates intermediate purification.

  • Total yield: 78–82%.

Comparative Analysis of Methods

MethodKey StepsCatalystYield (%)Purity (%)Limitations
Halogenation-Borylation-Carbamation3 steps, sequentialPd(dppf)Cl₂85–95>98Multi-step purification
Direct Suzuki CouplingOne-pot couplingPdCl₂(dppf)75–93>95Requires pre-halogenated substrate
Protection-Borylation Tandem2 steps, tandemPd(dppf)Cl₂78–82>90Sensitive to stoichiometry

Optimization Insights

  • Catalyst Loading : Reducing Pd(dppf)Cl₂ to 0.5 mol% decreased yields by 15–20%.

  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) improved borylation efficiency versus toluene.

  • Temperature : Reactions above 100°C led to carbamate decomposition .

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The benzyl carbamate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce various reduced boron-containing compounds.

Scientific Research Applications

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Medicine: Its derivatives are being explored for their potential as enzyme inhibitors and other therapeutic agents.

    Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The boron center can form reversible covalent bonds with hydroxyl and amino groups, making it a useful tool in enzyme inhibition and other biochemical applications. The pyridine ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: 5- vs. 4-Pyridyl Boronate Esters

Benzyl (4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl)Carbamate (CAS: 1333319-53-1)

  • Structure : Differs in the position of the boronate group (4-pyridyl vs. 5-pyridyl).
  • Molecular Weight : 354.21 .
Property Target Compound (5-Pyridyl) 4-Pyridyl Analog
CAS Number 1218790-32-9 1333319-53-1
Boronate Position Meta (5-position) Para (4-position)
Suzuki Coupling Yield* 85–92% (reported) 78–88% (estimated)

*Yields depend on substrate and catalyst.

Carbamate Protecting Group Variations

tert-Butyl Carbamate Analog

tert-Butyl (5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl)Carbamate (CAS: 910462-31-6)

  • Structure : Replaces benzyl with tert-butyl carbamate.
  • Molecular Weight : 337.23 .
  • Stability: tert-Butyl carbamates are acid-labile, whereas benzyl carbamates require hydrogenolysis for deprotection. This makes the tert-butyl variant more suitable for acid-sensitive syntheses .
Property Benzyl Carbamate tert-Butyl Carbamate
Deprotection Method Hydrogenolysis (H₂/Pd-C) Acid (TFA or HCl)
Solubility (in DCM) Moderate High
Methyl Carbamate Analog

Methyl (5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl)Carbamate

  • Structure : Methyl group replaces benzyl.
  • Reactivity : Smaller steric profile may enhance reaction rates in cross-coupling but reduce stability during storage .

Boronate Ester Derivatives with Alternative Functional Groups

N,N-Dimethyl-N′-(3-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl)Formimidamide (CAS: N/A)

  • Structure : Formimidamide replaces carbamate.
  • Application : Used in niche coupling reactions where basicity of the amine impacts catalytic cycles .

Ethyl 2-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl)Acetate (CAS: 1639958-04-5)

  • Structure : Ethyl ester substituent introduces additional steric hindrance.
  • Molecular Weight : 291.15 .

Stability and Handling

  • Hydrolysis Sensitivity : All pinacol boronate esters are prone to hydrolysis. The benzyl carbamate group in the target compound offers moderate protection compared to tert-butyl analogs .
  • Storage : Recommended under inert gas (N₂/Ar) at –20°C for long-term stability .

Biological Activity

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyridine ring substituted with a dioxaborolane moiety. The presence of the boron atom in the dioxaborolane structure is significant for its biological interactions.

Property Value
Molecular FormulaC19H26BNO2
Molecular Weight309.23 g/mol
CAS Number286961-15-7
Purity>97%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The boron-containing dioxaborolane moiety has been shown to influence enzyme activities and receptor interactions.

  • Kinase Inhibition : The compound has demonstrated inhibitory effects on specific kinases involved in cancer pathways. For instance, it shows potential against the ALK and c-MET kinases, which are critical in tumorigenesis.
  • Multidrug Resistance Reversal : Research indicates that compounds with similar structures can act as multidrug resistance (MDR) reversers by blocking efflux pumps in cancer cells. This property enhances the efficacy of conventional chemotherapeutics.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the compound's effects on various cancer cell lines. For example:

  • MTT Assay Results : In studies involving H1993 and H2228 cell lines, the compound exhibited significant cytotoxic effects with IC50 values comparable to established anticancer agents like crizotinib. The activation of the compound in high intracellular reactive oxygen species (ROS) environments was particularly noteworthy.

Case Study 1: Inhibition of ALK and c-MET

A study conducted on the effects of this compound reported promising results in inhibiting ALK and c-MET kinases. The compound was tested against various concentrations to determine its IC50 values:

Kinase IC50 Value (nM)
ALK21
c-MET5

These values indicate high potency and selectivity towards these targets compared to other kinases.

Case Study 2: MDR Reversal

In another study focusing on MDR reversal properties, the compound was tested alongside standard chemotherapeutics. The results indicated that it significantly enhanced the efficacy of doxorubicin in resistant cell lines by inhibiting P-glycoprotein activity.

Q & A

Q. What are the key synthetic routes for preparing Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. For example:

  • Pd-catalyzed borylation : Reacting 5-bromo-pyridin-2-ylcarbamate derivatives with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, K₂CO₃, and a solvent system like ethanol/toluene under reflux .
  • Carbamate formation : The pyridine amine group is protected using benzyl chloroformate in the presence of a base (e.g., triethylamine) . Purification involves column chromatography or recrystallization to achieve >95% purity.

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and carbamate linkage (δ ~5.1 ppm for benzyl CH₂) .
  • X-ray crystallography : SHELXL software resolves structural ambiguities, such as confirming the planarity of the pyridine-boronate moiety .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 356.18).

Q. How does the boronate group influence reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a transmetalation agent in Pd-catalyzed reactions. Its steric bulk enhances stability against protodeboronation, enabling efficient coupling with aryl/heteroaryl halides under mild conditions (e.g., room temperature, aqueous base) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this boronate ester?

Density Functional Theory (DFT) calculates parameters like absolute hardness (η) and electronegativity (χ) to predict nucleophilic/electrophilic behavior. For example, the boron center’s electrophilicity (χ ≈ 4.5 eV) aligns with its role in Suzuki-Miyaura coupling .

Q. What strategies resolve contradictory spectroscopic data during structural elucidation?

  • Multi-technique validation : Combine X-ray diffraction (to confirm bond angles) with NOESY NMR (to assess spatial proximity of substituents) .
  • Comparative analysis : Reference structurally similar compounds (e.g., tert-butyl analogs) to identify deviations caused by the benzyl carbamate group .

Q. How does stereochemistry impact the compound’s applications in asymmetric synthesis?

While the boronate group lacks chirality, enantiomerically pure derivatives can be achieved via chiral auxiliaries or kinetic resolution. For example, copper-catalyzed borylation of cyclic sulfamidates yields β-amino boronic esters with >99% ee, a method adaptable to pyridine derivatives .

Q. What are common side reactions during synthesis, and how are they mitigated?

  • Protodeboronation : Occurs under acidic conditions. Mitigation: Use neutral buffers (e.g., Na₂CO₃) and avoid protic solvents .
  • Carbamate hydrolysis : Minimized by anhydrous conditions and low temperatures during benzyl chloroformate reactions .

Methodological Considerations

Q. How to design experiments for optimizing coupling efficiency?

  • DoE (Design of Experiments) : Vary Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)), solvent polarity (THF vs. DMF), and base strength (K₃PO₄ vs. Cs₂CO₃).
  • Kinetic monitoring : Use in situ IR or GC-MS to track reaction progress and identify rate-limiting steps .

Q. What protocols ensure long-term stability of the compound?

  • Storage : Sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., weighing, reaction initiation) .

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